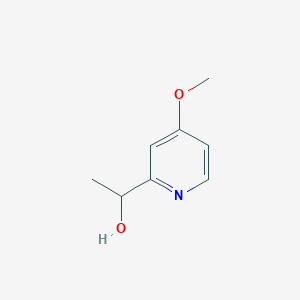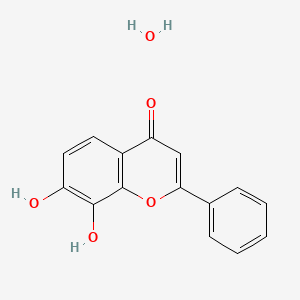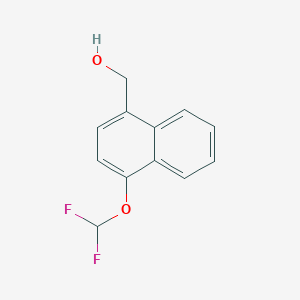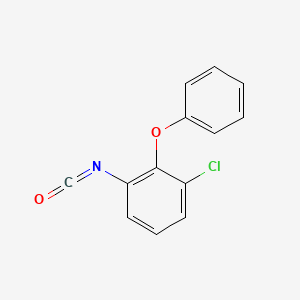
3-Chloro-2-phenoxy-phenylisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-phenoxy-phenylisocyanate, also known as 3-chloro-2-phenoxybenzyl isocyanate, is a highly reactive chemical compound that is used in a variety of scientific research applications. It is an organic compound that belongs to the family of isocyanates, which are molecules that contain the isocyanate functional group. 3-Chloro-2-phenoxy-phenylisocyanate has a wide range of applications in the field of chemical synthesis, and it is also used in the production of pharmaceuticals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is based on its ability to react with other molecules to form polyureas and polyurethanes. The reaction occurs when the isocyanate group of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate reacts with a primary amine group of another molecule, forming an amide bond. This reaction can be used to create a wide variety of polymeric materials with different properties and applications.
Biochemical and Physiological Effects
3-Chloro-2-phenoxy-phenylisocyanate is not known to have any direct biochemical or physiological effects. However, it is known to be a skin and eye irritant, and it can cause respiratory irritation in high concentrations. Therefore, it is important to take proper safety precautions when handling 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate.
実験室実験の利点と制限
The main advantage of using 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate in lab experiments is its high reactivity, which allows for a wide range of reactions to be conducted quickly and efficiently. Additionally, it is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. However, it is also important to note that 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is a skin and eye irritant, and it can cause respiratory irritation in high concentrations. Therefore, it is important to take proper safety precautions when handling 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate.
将来の方向性
The potential future directions for 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate include the development of new polymeric materials with improved properties, such as increased strength and durability. Additionally, research could be conducted to explore the potential applications of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate in the medical and automotive fields. Finally, research could be conducted to identify new methods of synthesizing 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate that are more efficient and cost-effective.
合成法
3-Chloro-2-phenoxy-phenylisocyanate can be synthesized through a variety of methods. The most common method is the reaction of 3-Chloro-2-phenoxy-phenylisocyanatehenoxybenzene with phosgene in the presence of an acid catalyst such as p-toluenesulfonic acid or phosphoric acid. The reaction is typically carried out at temperatures of 80-100°C and pressures of 10-20 bar. The reaction yields a product with a purity of greater than 95%.
科学的研究の応用
3-Chloro-2-phenoxy-phenylisocyanate is used in a variety of scientific research applications. It is commonly used in the synthesis of polyurethanes and polyureas, which are polymeric materials with a wide range of uses in the medical, automotive, and industrial fields. Additionally, 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. It is also used in the synthesis of polyurethane coatings for medical devices and other products.
特性
IUPAC Name |
1-chloro-3-isocyanato-2-phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-11-7-4-8-12(15-9-16)13(11)17-10-5-2-1-3-6-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJFXSIUCKFNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6327086.png)
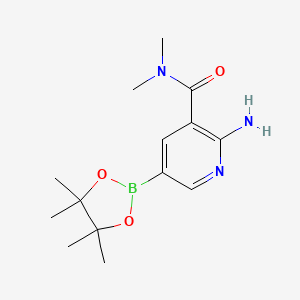
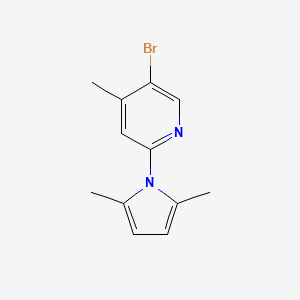
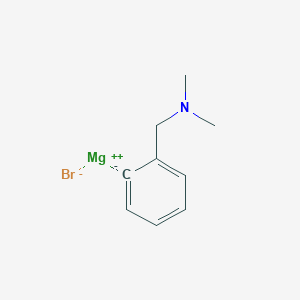

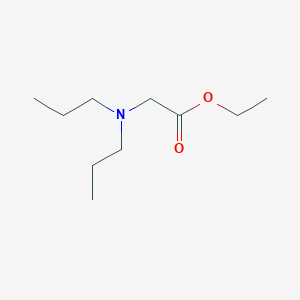
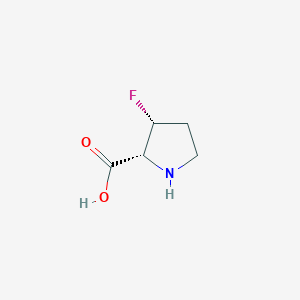

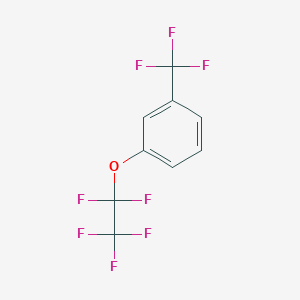
![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)
